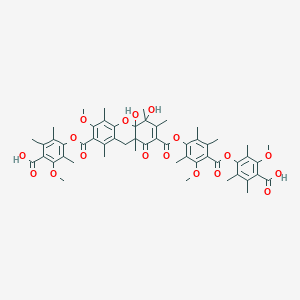
Thielocin A1beta
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thielocin A1beta is a natural product that is produced by the bacterium Streptomyces. It is a member of the thiolactone family of compounds and has been found to have a number of interesting properties that make it of interest to scientists in a variety of fields. In
Mecanismo De Acción
The mechanism of action of Thielocin A1beta is not fully understood, but it is believed to work by inhibiting the growth of bacteria and cancer cells. It has also been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Thielocin A1beta has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of different bacteria and cancer cells, and it has also been found to have anti-inflammatory properties. Thielocin A1beta has also been found to have potential as a therapeutic agent for a number of different diseases, including cancer and infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thielocin A1beta has a number of advantages and limitations for use in lab experiments. One advantage is that it is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. However, the synthesis of Thielocin A1beta is a complex process, which can make it difficult to obtain in large quantities. Additionally, Thielocin A1beta has a relatively short half-life, which can make it difficult to study in vivo.
Direcciones Futuras
There are a number of future directions for research on Thielocin A1beta. One area of interest is the development of new synthesis methods that can produce Thielocin A1beta more efficiently. Another area of interest is the development of new therapeutic applications for Thielocin A1beta, particularly in the areas of cancer and infectious diseases. Additionally, there is a need for further research into the mechanism of action of Thielocin A1beta, which could help to identify new therapeutic targets.
Métodos De Síntesis
The synthesis of Thielocin A1beta is a complex process that involves the use of several different chemical reactions. The first step in the synthesis process is the production of the precursor molecule, which is then converted into Thielocin A1beta through a series of chemical reactions. The synthesis of Thielocin A1beta is a challenging process, and it requires a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Thielocin A1beta has been the subject of a significant amount of scientific research due to its unique properties. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties, making it of interest to researchers in a variety of fields. Thielocin A1beta has also been found to have potential as a therapeutic agent for a number of different diseases, including cancer and infectious diseases.
Propiedades
Número CAS |
134892-23-2 |
|---|---|
Nombre del producto |
Thielocin A1beta |
Fórmula molecular |
C54H60O18 |
Peso molecular |
997 g/mol |
Nombre IUPAC |
4-[4-[7-(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-9H-xanthene-2-carbonyl]oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid |
InChI |
InChI=1S/C54H60O18/c1-20-23(4)38(27(8)42(65-15)33(20)47(56)57)69-49(60)35-22(3)25(6)40(29(10)44(35)67-17)71-51(62)37-31(12)53(14,63)54(64)52(13,46(37)55)19-32-26(7)36(45(68-18)30(11)41(32)72-54)50(61)70-39-24(5)21(2)34(48(58)59)43(66-16)28(39)9/h63-64H,19H2,1-18H3,(H,56,57)(H,58,59) |
Clave InChI |
DEUPNPRGHXXEHM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC(=O)C3=C(C(C4(C(C3=O)(CC5=C(C(=C(C(=C5O4)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C)C)O)(C)O)C)C)OC)C |
SMILES canónico |
CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC(=O)C3=C(C(C4(C(C3=O)(CC5=C(C(=C(C(=C5O4)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C)C)O)(C)O)C)C)OC)C |
Otros números CAS |
134933-42-9 |
Sinónimos |
thielocin A1 beta thielocin A1beta |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



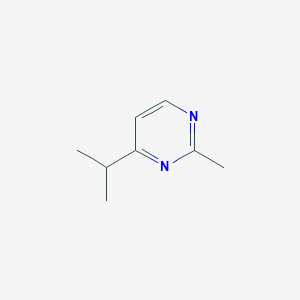
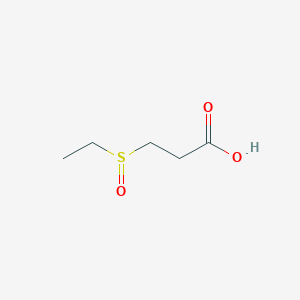
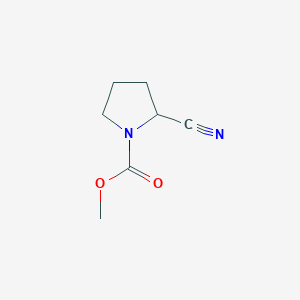
![tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B159811.png)
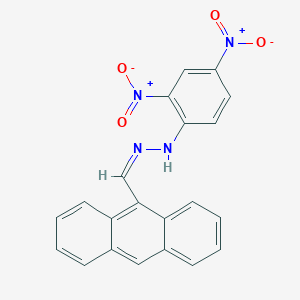
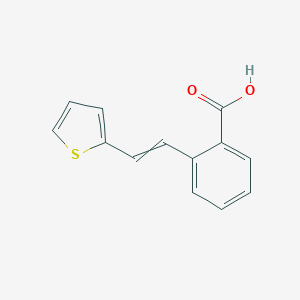
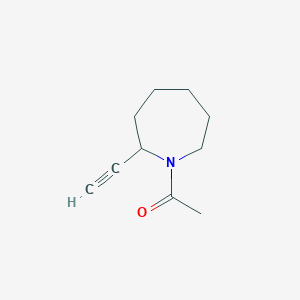
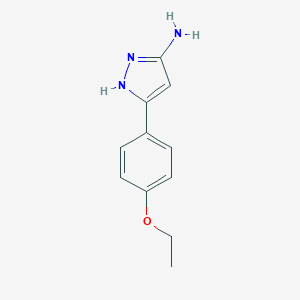
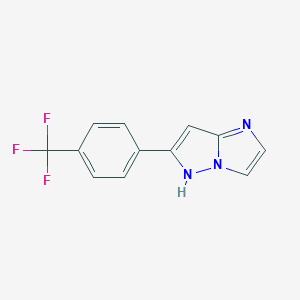
![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)
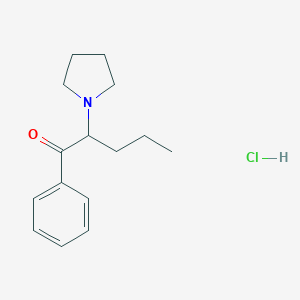
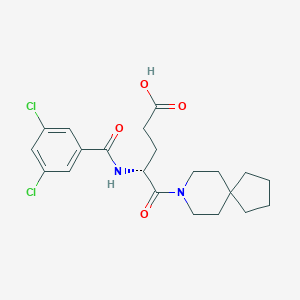
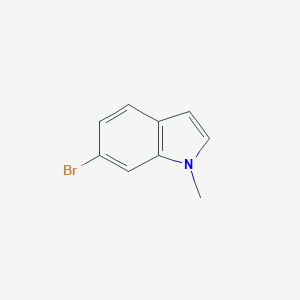
![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)